molecular formula C40H33N3Na2O6S2 B12741221 Disodium 2-methyl-4-((4-((4-((3-tolyl)amino)phenyl)(4-((3-methyl-4-sulphonatophenyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)amino)benzenesulphonate CAS No. 95873-57-7

Disodium 2-methyl-4-((4-((4-((3-tolyl)amino)phenyl)(4-((3-methyl-4-sulphonatophenyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)amino)benzenesulphonate

Cat. No.: B12741221
CAS No.: 95873-57-7
M. Wt: 761.8 g/mol
InChI Key: BSYWGPDWFWXDCJ-UHFFFAOYSA-L
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Description

Disodium 2-methyl-4-((4-((4-((3-tolyl)amino)phenyl)(4-((3-methyl-4-sulphonatophenyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)amino)benzenesulphonate is a synthetic organic compound. It is known for its vibrant color and is commonly used as a dye in various industrial applications. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 2-methyl-4-((4-((4-((3-tolyl)amino)phenyl)(4-((3-methyl-4-sulphonatophenyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)amino)benzenesulphonate typically involves a multi-step process:

    Diazotization: The starting material, an aromatic amine, undergoes diazotization to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo dye.

    Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water.

    Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves:

  • Maintaining specific temperatures and pH levels to ensure the stability of intermediates.
  • Using continuous flow reactors to enhance the efficiency and yield of the reaction.
  • Implementing purification steps such as crystallization and filtration to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-methyl-4-((4-((4-((3-tolyl)amino)phenyl)(4-((3-methyl-4-sulphonatophenyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)amino)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction of the azo group can lead to the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Oxidized products may include quinones and other aromatic compounds.

    Reduction: Aromatic amines are the primary products of reduction reactions.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Disodium 2-methyl-4-((4-((4-((3-tolyl)amino)phenyl)(4-((3-methyl-4-sulphonatophenyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)amino)benzenesulphonate has several scientific research applications:

    Chemistry: Used as a pH indicator and in titration experiments.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The mechanism of action of disodium 2-methyl-4-((4-((4-((3-tolyl)amino)phenyl)(4-((3-methyl-4-sulphonatophenyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)amino)benzenesulphonate involves:

    Molecular Targets: The compound interacts with specific molecular targets such as proteins and nucleic acids.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-3-((4-((4-((3-tolyl)amino)phenyl)(4-((3-methyl-4-sulphonatophenyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)amino)benzenesulphonate
  • Disodium 2-methyl-4-((4-((4-((3-tolyl)amino)phenyl)(4-((3-methyl-4-sulphonatophenyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)amino)benzenesulphonate

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly valuable in various applications.

Properties

CAS No.

95873-57-7

Molecular Formula

C40H33N3Na2O6S2

Molecular Weight

761.8 g/mol

IUPAC Name

disodium;2-methyl-4-[4-[[4-(3-methylanilino)phenyl]-[4-(3-methyl-4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate

InChI

InChI=1S/C40H35N3O6S2.2Na/c1-26-5-4-6-35(23-26)41-32-13-7-29(8-14-32)40(30-9-15-33(16-10-30)42-36-19-21-38(27(2)24-36)50(44,45)46)31-11-17-34(18-12-31)43-37-20-22-39(28(3)25-37)51(47,48)49;;/h4-25,41-42H,1-3H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2

InChI Key

BSYWGPDWFWXDCJ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC(=C(C=C4)S(=O)(=O)[O-])C)C=C3)C5=CC=C(C=C5)NC6=CC(=C(C=C6)S(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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